2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-7-8-12(2)15(9-11)23(21,22)18-10-16(20)19-14-6-4-3-5-13(14)17/h3-9,18H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSKZRYRTIFCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group (-SO₂NH-) is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, studies on analogous sulfonamides demonstrate cleavage of the S-N bond under reflux with hydrochloric acid (HCl) or sodium hydroxide (NaOH). For example:
This reaction could yield 2,5-dimethylbenzenesulfonic acid and the corresponding amine intermediate.
Nucleophilic Substitution at the Fluorophenyl Ring
The electron-withdrawing fluorine atom on the phenyl ring activates the ortho and para positions for nucleophilic aromatic substitution. Reactions with strong nucleophiles (e.g., amines, alkoxides) may proceed under heated conditions. For instance:
This reactivity is supported by studies on N-(2-fluorophenyl)acetamide derivatives, where fluorine substitution enhances electrophilicity .
Oxidation of the Acetamide Moiety
The acetamide group (-NHCOCH₃) can undergo oxidation to form carboxylic acid derivatives. Dimethyl sulfoxide (DMSO)-mediated oxidation of similar sulfonamides has been reported to yield oxoacetamide products . For example:
This reaction typically requires microwave assistance and generates zwitterionic intermediates.
Functionalization via Sulfonamide Reactions
The sulfonamide nitrogen can participate in alkylation or acylation reactions. For instance:
-
Alkylation :
-
Acylation :
These modifications are critical for tuning the compound’s bioactivity.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Enzyme Inhibition
Sulfonamide compounds are known for their ability to inhibit various enzymes, particularly those involved in metabolic pathways. This compound has shown promise as an inhibitor of:
- Carbonic Anhydrase : A study indicated that structurally similar sulfonamides could effectively inhibit carbonic anhydrase activity, which is crucial in managing conditions like glaucoma and certain types of edema .
- Acetylcholinesterase : The compound's potential to inhibit acetylcholinesterase suggests applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. The compound may exhibit:
- Bactericidal Effects : Preliminary studies suggest that it can inhibit the growth of various bacterial strains, potentially making it effective against infections caused by resistant bacteria .
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections, such as influenza, by interfering with viral entry and replication .
Anticancer Activity
The compound's structural features may contribute to its anticancer properties:
- Inhibition of Tumor Growth : Case studies have indicated that related sulfonamides can induce apoptosis in cancer cells, suggesting that this compound may also inhibit tumor growth through similar mechanisms.
- Targeting Specific Cancer Types : Research on analogous compounds has shown effectiveness against breast and lung cancer cell lines, indicating potential therapeutic applications for this compound in oncology.
Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Competitive | |
| Acetylcholinesterase | Non-competitive |
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Effective against biofilm |
| Escherichia coli | TBD | Further studies required |
Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | < 1.98 | Induces apoptosis |
| A549 (Lung Cancer) | < 1.61 | Cell cycle arrest |
Case Study 1: Anticancer Effects
A study evaluated the effects of a structurally similar sulfonamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability through apoptosis induction via caspase activation pathways.
Case Study 2: Antimicrobial Evaluation
In vitro studies on derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy at low concentrations.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in pharmacological and synthetic chemistry literature. Below is a detailed analysis of key similarities and differences:
Triazolopyrimidine Derivatives (, Compound 1)
- Compound : 7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid.
- Comparison: Both compounds feature a 2-fluorophenyl group, which may improve membrane permeability. In contrast, the sulfonamido-acetamide backbone of the target compound offers flexibility, possibly favoring interactions with deeper hydrophobic pockets .
Thiadiazole Derivatives (, Compound 4)
- Compound : N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide.
- Comparison: The thiadiazole ring in Compound 4 introduces sulfur atoms, which may increase electron-deficient character and modulate redox activity. Both compounds exhibit acetamide linkages, but the absence of fluorine in Compound 4 may reduce metabolic stability compared to the fluorinated analog .
Peptidomimetic Acetamides (, Compounds e–h)
- Representative Compound: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e).
- Comparison: Compounds e–h feature complex peptidomimetic backbones with stereochemical specificity, targeting proteolytic enzymes (e.g., HIV protease). The target compound lacks chiral centers and peptide-like chains, suggesting a divergent mechanism of action.
Research Findings and Implications
- Structural analogs like Compound 1 () and peptidomimetics () have been evaluated in such assays, suggesting plausible pathways for future testing .
- Metabolic Stability: The 2-fluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., fluoroquinolones) .
- Synthetic Challenges : The dimethylbenzenesulfonamido moiety may introduce steric hindrance during synthesis, a common issue with ortho-substituted aromatics .
Biological Activity
2-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activity. This compound features a sulfonamide group, which is known for its antibacterial properties, and a fluorophenyl moiety that may enhance its pharmacological effectiveness. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FNO2S. Its structure can be represented as follows:
- Molecular Weight: 295.36 g/mol
- Melting Point: Not specifically documented in the available literature.
- Solubility: Information on solubility is limited but is crucial for evaluating its bioavailability.
The biological activity of sulfonamides generally involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). The incorporation of a fluorine atom in the phenyl ring may enhance the lipophilicity and cellular uptake of the compound, potentially leading to increased antibacterial efficacy.
Antibacterial Activity
A study investigating various sulfonamide derivatives demonstrated that compounds with similar structures to this compound exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was noted to enhance antibacterial potency due to improved interaction with bacterial enzymes involved in folic acid synthesis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Cytotoxicity Studies
Research on related compounds has indicated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have shown IC50 values in the low micromolar range against various tumor cell lines . The specific cytotoxicity profile of this compound remains to be fully elucidated.
Case Studies
In a recent study assessing the efficacy of novel sulfonamide derivatives in cancer therapy, it was found that compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between normal and cancerous cells .
Case Study Example:
- Study Title: "Evaluation of Sulfonamide Derivatives in Cancer Treatment"
- Findings: A derivative similar to this compound exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potential for further development as an anticancer agent.
Q & A
Q. What are the standard methods for synthesizing 2-(2,5-dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with substituted benzene sulfonyl chlorides and fluorophenyl amines. For example:
- Step 1 : React 2,5-dimethylbenzenesulfonyl chloride with a primary amine (e.g., 2-fluoroaniline) to form the sulfonamide intermediate.
- Step 2 : Couple the intermediate with chloroacetyl chloride, followed by nucleophilic displacement with a fluorophenyl amine. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., THF or DCM), and purification via column chromatography. Reaction progress can be monitored using TLC or HPLC-MS .
Q. How can the structural integrity and purity of this compound be validated?
Use a combination of:
- Spectroscopy : and NMR to confirm functional groups (e.g., sulfonamide NH at δ 9–10 ppm, fluorophenyl aromatic protons).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable).
- Elemental analysis : To validate C, H, N, and S content .
Advanced Research Questions
Q. What experimental strategies are recommended for analyzing environmental degradation pathways of this compound?
Adopt methodologies from environmental fate studies:
- Hydrolysis/photolysis : Expose the compound to simulated sunlight (Xe arc lamp) and varying pH conditions. Monitor degradation products via HPLC-MS.
- Biotic transformation : Use soil/water microcosms to assess microbial breakdown. Metabolites can be identified using NMR (fluorine as a tracer).
- Partition coefficients : Measure log (octanol-water) and (soil organic carbon) to model bioaccumulation risks .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
- QSAR modeling : Corrogate substituent effects (e.g., fluorine vs. methyl groups) on activity .
Q. What approaches resolve contradictions in solubility data across studies?
- Polymorph screening : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms.
- Solvent screening : Test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents at controlled temperatures.
- Co-solvency studies : Evaluate solubility enhancement via cyclodextrin complexation or ionic liquids .
Q. How can kinetic isotope effects (KIEs) or isotopic labeling advance mechanistic studies of sulfonamide reactivity?
- Deuterium labeling : Replace NH protons in the sulfonamide group with to study proton-transfer steps in hydrolysis.
- tracing : Track oxygen incorporation during sulfonamide cleavage via mass spectrometry.
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying isotopic conditions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| NMR | Solvent: DMSO-d; Integration of NH peaks | |
| HRMS | Ionization: ESI+; Resolution: >20,000 FWHM | |
| XRD | Cryogenic cooling (100 K) for crystal stability |
Q. Table 2. Environmental Fate Experimental Design
| Condition | Metrics Tracked | Duration |
|---|---|---|
| pH 3–9 aqueous | Degradation half-life () | 30 days |
| UV light (300 nm) | Photoproducts (HPLC-MS) | 72 hours |
| Soil microcosms | NMR metabolite profiling | 90 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
